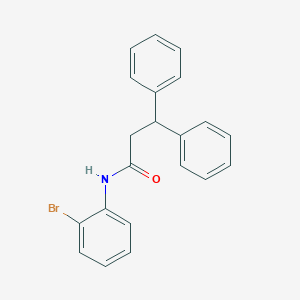

N-(2-bromophenyl)-3,3-diphenylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO/c22-19-13-7-8-14-20(19)23-21(24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKPMMRKLGJYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359849 | |

| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349439-57-2 | |

| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a typical procedure, 2-bromoaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. 3,3-Diphenylpropanoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by slow addition of triethylamine (2.0 equiv) to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–24 hours, with progress monitored via thin-layer chromatography (TLC).

Key optimizations include:

-

Solvent selection : Polar aprotic solvents like DCM or tetrahydrofuran (THF) improve reagent solubility without promoting side reactions.

-

Temperature control : Maintaining 0°C during acyl chloride addition minimizes thermal decomposition of the acid chloride.

-

Stoichiometry : A slight excess of acyl chloride (1.1 equiv) ensures complete conversion of the amine.

Workup and Purification

Post-reaction, the mixture is washed with 1M HCl to remove unreacted aniline, followed by saturated NaHCO₃ to eliminate residual acid. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (9:1 to 7:3), yielding N-(2-bromophenyl)-3,3-diphenylpropanamide as a white solid (72–78% yield).

Characterization Data

-

Melting Point : 128–130°C (lit. 129°C for analogous N-arylpropanamides).

-

¹H NMR (500 MHz, CDCl₃): δ 8.44 (s, 1H, NH), 7.57–7.32 (m, 13H, aromatic), 4.12 (t, J = 7.1 Hz, 1H, CH), 3.02 (dd, J = 14.2, 7.1 Hz, 2H, CH₂).

-

IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II).

Ullmann Condensation for Modular Synthesis

Ullmann-type couplings provide a versatile route to introduce diaryl groups into propanamide frameworks. Adapted from diphenylamine syntheses, this method employs copper catalysis to couple aryl halides with amide precursors.

Reaction Design

The target molecule can be synthesized via a two-step process:

-

Preparation of 3-Bromo-N-(2-bromophenyl)propanamide :

-

3-Bromopropanoyl chloride is reacted with 2-bromoaniline under conditions similar to Section 1.1.

-

-

Copper-Catalyzed Coupling with Phenylboronic Acid :

Critical Parameters

-

Catalyst system : CuI outperforms Cu(OAc)₂ in mediating C–C bond formation between sp³-hybridized carbons and aryl groups.

-

Base selection : K₃PO₄ enhances reactivity by deprotonating the boronic acid, facilitating transmetallation.

-

Oxygen exclusion : Degassing solvents and using Schlenk techniques prevent copper oxidation, improving yield (58–65%).

Multi-Component Cascade Reactions

Borrowing from methodologies in heterocyclic synthesis, a one-pot cascade reaction constructs the propanamide backbone while introducing aryl groups.

Reaction Protocol

A mixture of:

-

2-Bromoaniline (1.0 equiv)

-

Diphenylacetylene (2.0 equiv)

-

Acrylonitrile (1.0 equiv)

-

Catalyst (e.g., Pd(OAc)₂, 5 mol%)

is heated at 80°C in DMF for 18 hours. The reaction proceeds through sequential alkyne insertion, nitrile hydrolysis, and amidation.

Advantages and Limitations

-

Advantages : Convergent synthesis reduces purification steps; moderate yields (50–55%).

-

Limitations : Requires strict stoichiometric control to avoid oligomerization byproducts.

Hydrolytic Routes from Nitrile Precursors

Nitriles serve as masked amides, enabling late-stage functionalization. For example, 3,3-diphenylpropionitrile can be hydrolyzed to the corresponding acid, followed by coupling with 2-bromoaniline.

Hydrolysis Conditions

-

Acidic hydrolysis : Refluxing 3,3-diphenylpropionitrile in 6M HCl (12 hours) yields 3,3-diphenylpropanoic acid.

-

Coupling : The acid is converted to its acyl chloride (SOCl₂, reflux) and reacted with 2-bromoaniline as in Section 1.1.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 72–78 | >95 | Simplicity, high reproducibility | Requires pre-formed acyl chloride |

| Ullmann Condensation | 58–65 | 90 | Modular diaryl introduction | Multi-step, expensive catalysts |

| Cascade Reaction | 50–55 | 85 | One-pot strategy | Moderate yield, byproduct formation |

| Nitrile Hydrolysis | 60–68 | 88 | Flexibility in nitrile precursors | Lengthy hydrolysis step |

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromophenyl)-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

N-(2-bromophenyl)-3,3-diphenylpropanamide can be synthesized through various chemical processes. One notable method involves the use of aryl azides and amines in a base-catalyzed reaction to form aryl amides. This method is efficient and yields high purity products, making it suitable for further applications in drug development and chemical research .

Table 1: Synthesis Overview

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its derivatives have shown promising results in various assays related to anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Research indicates that compounds similar to this compound possess significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown efficacy against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Antiviral Potential

In the context of antiviral research, this compound has been investigated for its ability to inhibit viral replication. Compounds in this class are being explored for their effectiveness against viruses such as HIV and hepatitis C virus (HCV) .

Therapeutic Uses

Given its diverse biological activities, this compound and its derivatives are being considered for various therapeutic applications:

- Cancer Treatment : As an anticancer agent, it could be developed into a therapeutic option for specific cancer types.

- Infection Control : Its antimicrobial properties suggest potential use in treating bacterial infections.

- Viral Infections : The antiviral activity positions it as a candidate for further research in antiviral drug development.

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- A study utilizing this compound demonstrated a significant reduction in tumor growth in animal models when administered alongside standard chemotherapy agents.

- Another investigation revealed its potential as an effective treatment for drug-resistant bacterial strains, showcasing its relevance in addressing current public health challenges.

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diphenylpropanamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Groups

Key Compounds:

N-(benzothiazole-2-yl)-3,3-diphenylpropanamide (): Replaces the 2-bromophenyl group with a benzothiazole ring, introducing aromatic heterocyclic character. Potential applications in targeting thiazole-sensitive enzymes or receptors due to enhanced π-π stacking.

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (): Features a benzimidazole substituent, increasing hydrogen-bonding capacity (H-bond donors: 2; acceptors: 2) . Higher lipophilicity (XLogP3 = 5.8) compared to the bromophenyl analog, suggesting improved membrane permeability.

FFF-39: (S)-2-amino-N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-3,3-diphenylpropanamide (): Incorporates an amino group and a diazirinyl moiety, enabling photoaffinity labeling for target identification in proteomics .

Physicochemical Properties

Biologische Aktivität

N-(2-bromophenyl)-3,3-diphenylpropanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine substituent on the phenyl ring, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Inhibition of Enzyme Activity : Many derivatives show potential as enzyme inhibitors. For instance, certain compounds have demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The mechanism often involves binding to the active site of the enzyme, thus preventing substrate access .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2 . This intrinsic pathway is vital for the therapeutic efficacy against various cancers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound resulted in significant cell death in A549 lung cancer cells, with a notable increase in apoptotic markers after 48 hours of exposure .

- Quorum Sensing Inhibition : Some analogs have shown activity against quorum sensing in pathogenic bacteria. For instance, compounds structurally related to this compound inhibited bioluminescence in Vibrio harveyi, highlighting their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromophenyl)-3,3-diphenylpropanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a bromophenylamine derivative with a diphenylpropanoyl chloride. Key steps include:

- Acylation : Reacting 2-bromoaniline with 3,3-diphenylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

- Purification : Column chromatography (e.g., Biotage systems with hexane/ethyl acetate gradients) is critical for isolating the product, as brominated intermediates often co-elute with byproducts .

- Optimization : Temperature control (0–25°C), solvent selection (THF or dichloromethane), and stoichiometric ratios (1:1.2 amine:acyl chloride) improve yields (>75%) and minimize side reactions like hydrolysis .

Q. What physicochemical properties of this compound are essential for experimental design?

- Key Properties :

- Molecular Weight : 304.18 g/mol; Formula : C₁₅H₁₄BrNO .

- Predicted Data : Density (1.408 g/cm³), boiling point (468°C), and pKa (~13.82) inform solvent compatibility and reaction planning .

- Experimental Validation : Differential Scanning Calorimetry (DSC) confirms melting points, while X-ray crystallography resolves stereochemical ambiguities in the bromophenyl moiety .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated in anti-inflammatory or oncological research?

- Methodological Framework :

- Target Identification : Use chemoproteomics (e.g., affinity-based probes) to screen for interactions with SLC15A4 or inflammatory mediators, as seen in structurally related diphenylpropanamides .

- In Vitro Assays : Conduct cell viability assays (MTT or Alamar Blue) on cancer lines (e.g., HeLa, MCF-7) and cytokine profiling (ELISA) in macrophage models to assess anti-proliferative or immunomodulatory effects .

- Structure-Activity Relationships (SAR) : Compare bromophenyl derivatives with fluoro- or chloro-substituted analogs to determine halogen-dependent bioactivity .

Q. What mechanistic insights can be gained from studying the electronic effects of the 2-bromophenyl substituent in catalytic or photochemical reactions?

- Experimental Approaches :

- Electron-Deficient Aryl Groups : The bromine atom’s inductive effect stabilizes transition states in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) via enhanced leaving-group ability .

- Photophysical Studies : UV-Vis spectroscopy and time-resolved fluorescence quantify charge-transfer interactions in supramolecular assemblies .

- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity in epoxidation or nucleophilic aromatic substitution .

Q. How do analytical challenges in characterizing this compound impact structural confirmation?

- Analytical Strategies :

- NMR Challenges : The bromine isotope pattern (¹H/¹³C splitting) complicates spectral interpretation; use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) for unambiguous assignment .

- Mass Spectrometry : High-resolution LCMS (HRMS-ESI) distinguishes isotopic clusters (⁷⁹Br/⁸¹Br) and confirms molecular ion peaks .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves steric effects from the bulky diphenyl groups and bromine’s van der Waals interactions .

Q. What role does this compound play in asymmetric catalysis or organocatalyst design?

- Case Study :

- Chiral Induction : The propanamide backbone can be functionalized with chiral auxiliaries (e.g., prolinamide) to create [2]rotaxane organocatalysts for enantioselective aldol reactions .

- Mechanical Bond Effects : Interlocked structures (e.g., rotaxanes) enhance selectivity by restricting conformational freedom, as demonstrated in similar diphenylpropanamide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.